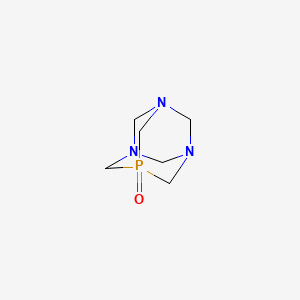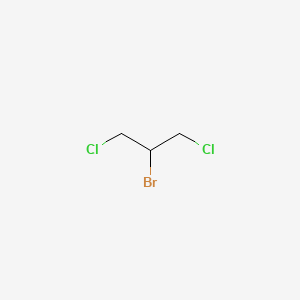![molecular formula C14H9ClF3NO B1620297 4-chloro-N-[2-(trifluoromethyl)phenyl]benzamide CAS No. 6102-56-3](/img/structure/B1620297.png)
4-chloro-N-[2-(trifluoromethyl)phenyl]benzamide
Overview
Description
4-chloro-N-[2-(trifluoromethyl)phenyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a synthetic compound that is commonly used in laboratory experiments and research studies.
Mechanism of Action
The mechanism of action of 4-chloro-N-[2-(trifluoromethyl)phenyl]benzamide is not well understood. However, it is believed to act as an inhibitor of various enzymes, including protein kinases, which play a critical role in cell signaling pathways. By inhibiting these enzymes, 4-chloro-N-[2-(trifluoromethyl)phenyl]benzamide may disrupt cellular processes and lead to various biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-chloro-N-[2-(trifluoromethyl)phenyl]benzamide are not well characterized. However, it has been shown to inhibit the growth of cancer cells in vitro, suggesting potential anti-cancer properties. It has also been shown to have anti-inflammatory properties, which may be useful in the treatment of various inflammatory conditions.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-chloro-N-[2-(trifluoromethyl)phenyl]benzamide is its relatively simple synthesis method, which allows for the production of large quantities of the compound. It is also relatively stable and can be stored for extended periods without significant degradation. However, one of the main limitations of the compound is its limited solubility in water, which may limit its use in certain applications.
Future Directions
There are several future directions for the research and development of 4-chloro-N-[2-(trifluoromethyl)phenyl]benzamide. One area of interest is the development of more potent and selective inhibitors of protein kinases and other enzymes. Another area of interest is the investigation of the anti-cancer and anti-inflammatory properties of the compound, with the aim of developing new treatments for these conditions. Additionally, there is a need for further research into the mechanism of action of the compound, as well as its biochemical and physiological effects.
Scientific Research Applications
4-chloro-N-[2-(trifluoromethyl)phenyl]benzamide has been widely used in scientific research for various applications. It is commonly used as a starting material for the synthesis of other compounds, such as inhibitors of protein kinases and other enzymes. It has also been used as a reference compound for the development of analytical methods for the detection and quantification of other compounds.
properties
IUPAC Name |
4-chloro-N-[2-(trifluoromethyl)phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF3NO/c15-10-7-5-9(6-8-10)13(20)19-12-4-2-1-3-11(12)14(16,17)18/h1-8H,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTIFYGBRJKEMSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50304080 | |
| Record name | 4-chloro-N-[2-(trifluoromethyl)phenyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50304080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6102-56-3 | |
| Record name | NSC164109 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164109 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-chloro-N-[2-(trifluoromethyl)phenyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50304080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![4-Amino-6-chloro-7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carboxamide](/img/structure/B1620226.png)
![2-[[2-(Phenylmethoxycarbonylamino)acetyl]amino]pentanoic acid](/img/structure/B1620229.png)


![[2-Methyl-6-oxidanyl-4,5-bis(phenylcarbonyloxy)oxan-3-yl] benzoate](/img/structure/B1620234.png)

